![molecular formula C22H34BFN2O4 B578086 Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate CAS No. 1256360-53-8](/img/structure/B578086.png)

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

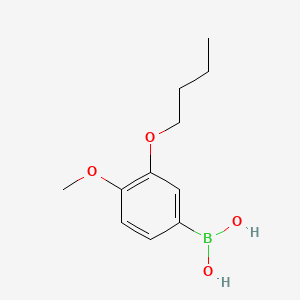

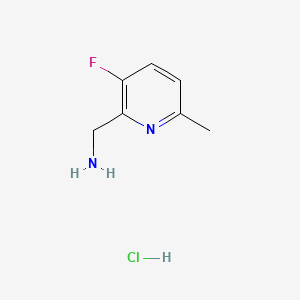

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate is an important intermediate in many biologically active compounds . It is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The first step involves the reaction of tert-butyl-4-hydroxypiperdine-1-carboxylate with 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl bromide. The second step involves the reaction of the resulting product with piperazine .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

The compound is an important intermediate in many biologically active compounds . It is involved in carbon-carbon coupling and carbon heterocoupling reactions . It is also one of the important nucleophiles in the Suzuki reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 404.31 . It is a solid at room temperature . The InChI key of the compound is YDXOOIAHGJQCCR-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate serves as a critical intermediate in the synthesis of biologically active compounds, including crizotinib. Its synthesis involves multi-step reactions starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, with the total yield of the process reported at 49.9%. The structural confirmation was achieved through mass spectrometry (MS) and proton nuclear magnetic resonance (^1HNMR) spectroscopy (Kong et al., 2016).

Crystal Structure Analysis

The crystal structure of related sterically congested piperazine derivatives has been prepared using a modified Bruylants approach, highlighting the compound's role in generating pharmacologically useful cores due to its unique chemistry with a second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Biological Evaluation

Compounds synthesized from tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been evaluated for their antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity and was characterized by various spectroscopic techniques along with single-crystal X-ray diffraction data, providing insights into its three-dimensional architecture (Sanjeevarayappa et al., 2015).

Antimalarial Activity

Further research into tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate derivatives has identified their potential anti-malarial activity. The crystal structures of active and non-active derivatives have been studied, indicating the importance of molecular conformation and intermolecular interactions for generating biological activity (Cunico et al., 2009).

Density Functional Theory (DFT) Studies

DFT studies on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, have revealed its optimized molecular structure, molecular electrostatic potential, and frontier molecular orbitals. These studies provide insights into the physicochemical properties of the compound, highlighting its importance in the synthesis of biologically active molecules (Ye et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BFN2O4/c1-20(2,3)28-19(27)26-13-11-25(12-14-26)15-16-9-8-10-17(18(16)24)23-29-21(4,5)22(6,7)30-23/h8-10H,11-15H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNRONOMJJOLMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BFN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682374 |

Source

|

| Record name | tert-Butyl 4-{[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |

CAS RN |

1256360-53-8 |

Source

|

| Record name | tert-Butyl 4-{[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)